molecular formula C20H20N4O B2849795 3,4-dihydroisoquinolin-2(1H)-yl[1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl]methanone CAS No. 1326897-56-6

3,4-dihydroisoquinolin-2(1H)-yl[1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl]methanone

Cat. No.: B2849795
CAS No.: 1326897-56-6
M. Wt: 332.407
InChI Key: IQBXWBQCCZWOGD-UHFFFAOYSA-N
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Description

3,4-Dihydroisoquinoline is a type of nitrogen-containing heterocyclic compound . It’s a core structural component in various biologically active compounds .


Synthesis Analysis

The synthesis of 3,4-dihydroisoquinolines has been achieved through several methods. One method involves the Bischler-Napieralski reaction or Pictet-Spengler reactions . Another method involves the use of Tf2O to promote a Bischler-Napieralski-type synthesis of 3,4-dihydroisoquinolines from phenylethanols and nitriles via a tandem annulation .


Molecular Structure Analysis

The molecular structure of 3,4-dihydroisoquinoline involves a benzene ring fused with a nitrogen-containing heterocyclic ring .


Chemical Reactions Analysis

3,4-Dihydroisoquinolines can be oxidized to their corresponding isoquinoline analogues . They can also undergo various chemical reactions, such as the direct conversion of various amides to isoquinoline and β-carboline derivatives .

Mechanism of Action

While the specific mechanism of action for your compound is not available, one of the 3,4-dihydroisoquinolin-1(2H)-one derivatives was found to disrupt the biological membrane systems of P. recalcitrans .

Future Directions

The future directions in the research of 3,4-dihydroisoquinoline derivatives could involve the design and development of more potent 3,4-dihydroisoquinolin-1(2H)-one derivatives as antioomycete agents against P. recalcitrans . Additionally, the use of green chemistry and alternative strategies are being explored to prepare diverse DHQ derivatives .

Properties

IUPAC Name

3,4-dihydro-1H-isoquinolin-2-yl-[1-(4-ethylphenyl)triazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O/c1-2-15-7-9-18(10-8-15)24-14-19(21-22-24)20(25)23-12-11-16-5-3-4-6-17(16)13-23/h3-10,14H,2,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQBXWBQCCZWOGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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